5,7-Dimethoxy-3-(trifluoromethyl)quinoline
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Overview
Description
5,7-Dimethoxy-3-(trifluoromethyl)quinoline is a quinoline derivative characterized by the presence of two methoxy groups at the 5 and 7 positions and a trifluoromethyl group at the 3 position Quinolines are heterocyclic aromatic organic compounds with a structure similar to that of naphthalene with a nitrogen atom replacing one carbon atom in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethoxy-3-(trifluoromethyl)quinoline typically involves the following steps:
Starting Materials: The synthesis often begins with commercially available or easily synthesized precursors such as 3-(trifluoromethyl)aniline.
Formation of Quinoline Core: The aniline derivative undergoes a cyclization reaction to form the quinoline core. This can be achieved through methods such as the Friedländer synthesis, which involves the condensation of the aniline with a suitable carbonyl compound.
Introduction of Methoxy Groups: The methoxy groups at the 5 and 7 positions are introduced through a series of reactions, often involving the use of methanol and a suitable catalyst under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5,7-Dimethoxy-3-(trifluoromethyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide) are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Quinone derivatives, which can be further modified or used in other chemical processes.
Reduction Products: Hydroquinoline derivatives, which have applications in pharmaceuticals and organic synthesis.
Substitution Products: Halogenated quinolines and other substituted quinolines with potential biological activity.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound has shown promise in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5,7-Dimethoxy-3-(trifluoromethyl)quinoline exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The methoxy groups can modulate the compound's binding affinity to target proteins. The exact molecular targets and pathways depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
3-(Trifluoromethyl)quinoline: Lacks the methoxy groups, resulting in different reactivity and biological activity.
5,7-Dimethoxyquinoline: Lacks the trifluoromethyl group, leading to variations in lipophilicity and target binding.
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Properties
IUPAC Name |
5,7-dimethoxy-3-(trifluoromethyl)quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO2/c1-17-8-4-10-9(11(5-8)18-2)3-7(6-16-10)12(13,14)15/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVDSTGUXPUOII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C(C=N2)C(F)(F)F)C(=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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